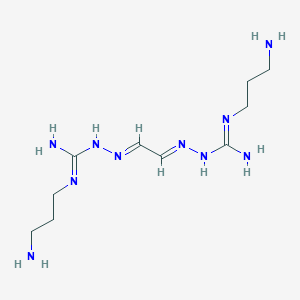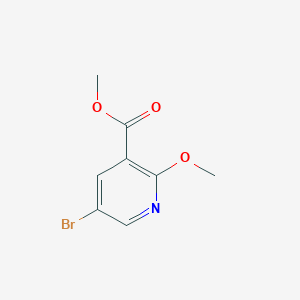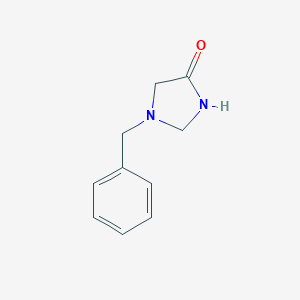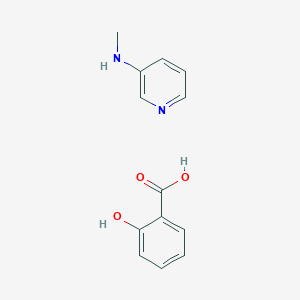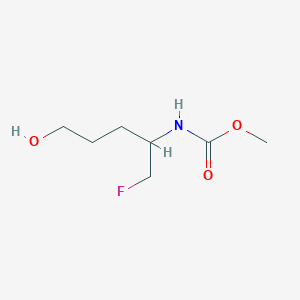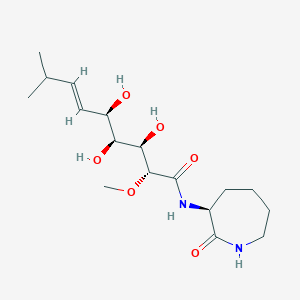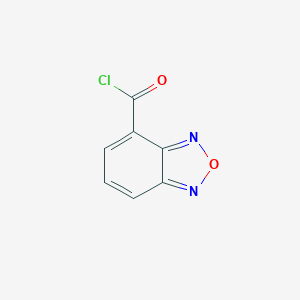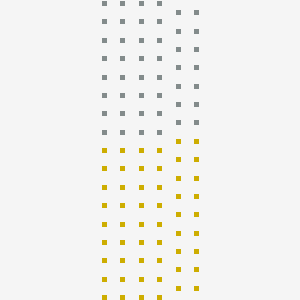
Palladium-silver alloy W1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium-silver alloy W1 is a material that has gained significant attention in scientific research due to its unique properties. This alloy is composed of palladium and silver in a specific ratio, which makes it highly effective in various applications.
Mécanisme D'action
The mechanism of action of palladium-silver alloy W1 is not fully understood. However, it is believed that the alloy's unique structure and composition make it highly effective in various applications. For example, the alloy's high surface area to volume ratio makes it an excellent catalyst, while its antimicrobial properties are thought to be due to the release of silver ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of palladium-silver alloy W1 have not been extensively studied. However, studies have shown that the alloy has low toxicity and is well-tolerated by cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of palladium-silver alloy W1 is its high catalytic activity, which makes it highly effective in various chemical reactions. Additionally, its antimicrobial properties make it useful in the development of antimicrobial coatings for medical devices. However, the limitations of this alloy include its high cost and the difficulty in controlling the ratio of palladium and silver during the synthesis process.
Orientations Futures
There are several future directions for research on palladium-silver alloy W1. One area of research is the development of new synthesis methods that are more cost-effective and allow for better control of the palladium-silver ratio. Another area of research is the exploration of the alloy's potential in biomedical applications, such as drug delivery and tissue engineering. Finally, there is a need for further studies on the alloy's toxicity and long-term effects on cells and tissues.
Conclusion:
In conclusion, palladium-silver alloy W1 is a material with unique properties that make it highly effective in various scientific research applications. Its high catalytic activity and antimicrobial properties make it useful in the development of new technologies and medical devices. While there are limitations to its use, there are also several future directions for research that could further expand its potential applications.
Méthodes De Synthèse
The synthesis of palladium-silver alloy W1 involves a two-step process. The first step involves the reduction of palladium and silver salts to form nanoparticles. The second step involves the annealing of the nanoparticles to form the alloy. The ratio of palladium and silver can be controlled by adjusting the concentration of the salts used in the synthesis process.
Applications De Recherche Scientifique
Palladium-silver alloy W1 has a wide range of applications in scientific research. It is used as a catalyst in various chemical reactions, such as hydrogenation and oxidation. It is also used in the production of electronic devices, such as sensors and electrodes. In addition, it has antimicrobial properties and is used in the development of antimicrobial coatings for medical devices.
Propriétés
Numéro CAS |
115288-32-9 |
|---|---|
Nom du produit |
Palladium-silver alloy W1 |
Formule moléculaire |
Ag38Pd54Sn8 |
Poids moléculaire |
10795 g/mol |
InChI |
InChI=1S/38Ag.54Pd.8Sn |
Clé InChI |
XGCMQEAMVRHFCC-UHFFFAOYSA-N |
SMILES |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
SMILES canonique |
[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Synonymes |
palladium-silver alloy W1 W1 Pd-Ag alloy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



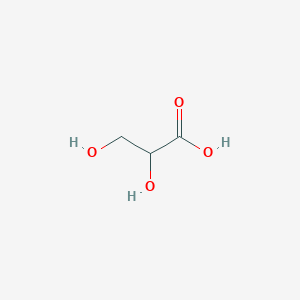
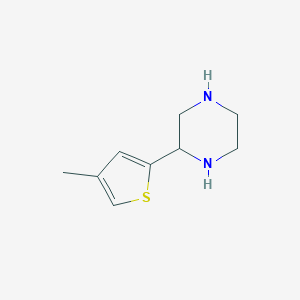
![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
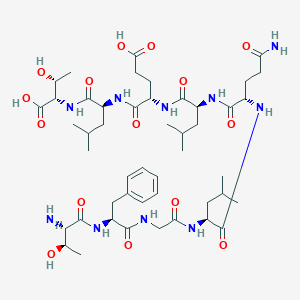
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)
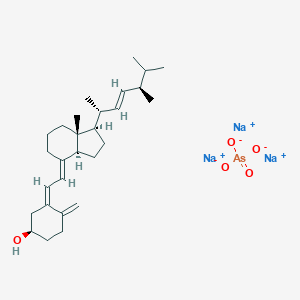
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
